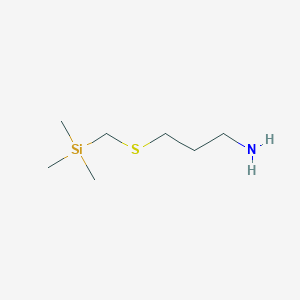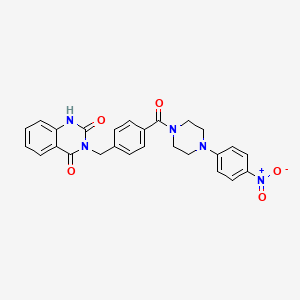![molecular formula C13H12ClNO3S B2626643 3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 338964-29-7](/img/structure/B2626643.png)
3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include the role of the compound in biological systems or its applications in various industries .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
Crystal Structures and Supramolecular Architectures
- Aminopyrimidine Sulfonate/Carboxylate Interactions : The study delved into the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate. These structures displayed unique R22(8) motifs involving sulfonate and carboxylate groups. The interactions within these structures highlighted the role of the sulfonic acid group in mimicking carboxylate anions, contributing to the understanding of supramolecular architectures and base pairing in these compounds (Balasubramani, Muthiah & Lynch, 2007).
Synthesis and Properties of Polyamides
- Fluorinated Polyamides : A novel diamine containing pyridine was synthesized and used to prepare fluorinated polyamides containing pyridine and sulfone moieties. The study found these polymers to be amorphous, highly soluble, and thermally stable, with potential applications in various industries due to their mechanical and dielectric properties (Liu et al., 2013).
Green Chemistry and Synthesis
- Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine : This research presented a modified synthesis of an intermediate used in the treatment of gastroesophageal reflux disease and other gastric acid-related diseases. The green metrics assessment based on parameters like atom economy, reaction mass efficiency, and E-factor highlighted the eco-friendly nature of the synthesis process (Gilbile, Bhavani & Vyas, 2017).
Pyridinone Ortho-Quinodimethanes
- Synthesis and Application in Diels-Alder Reactions : Research on sulfolene pyridinones as precursors for pyridinone ortho-quinodimethanes and their Diels–Alder adducts unveiled their potential in synthesizing cyclic compounds, opening avenues for their application in various synthetic pathways (Govaerts, Vogels, Compernolle & Hoornaert, 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-8-7-9(2)15-13(16)12(8)19(17,18)11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZGBDNHKOVOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332246 | |
| Record name | 3-(2-chlorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666259 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
338964-29-7 | |
| Record name | 3-(2-chlorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-ethylphenyl)methyl]propanamide](/img/structure/B2626561.png)

![4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid](/img/structure/B2626563.png)


![(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B2626568.png)

![Tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2626576.png)
![4-{[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B2626579.png)
methyl}-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2626580.png)

![2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile](/img/structure/B2626582.png)
![1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2626583.png)